acetonitrile CAS No. 657401-93-9](/img/structure/B12533699.png)
[2-(Allyloxy)phenyl](oxo)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)phenylacetonitrile: is an organic compound that features a phenyl ring substituted with an allyloxy group and an oxoacetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)phenylacetonitrile typically involves the reaction of 2-(allyloxy)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 2-(Allyloxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(Allyloxy)phenylacetonitrile can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Allyloxy)phenylacetonitrile is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecular structures .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, 2-(Allyloxy)phenylacetonitrile is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)phenylacetonitrile involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and chemical reactions. The presence of the allyloxy and oxoacetonitrile groups enhances its reactivity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
[2-(Allyloxy)phenoxy]acetic acid: This compound shares the allyloxyphenyl moiety but differs in the presence of an acetic acid group instead of an oxoacetonitrile group.
[2-(Allyloxy)phenyl]methanol: Similar in structure but contains a methanol group instead of an oxoacetonitrile group.
Uniqueness: This combination allows for diverse chemical transformations and the exploration of new scientific research avenues .
Propiedades
Número CAS |
657401-93-9 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-prop-2-enoxybenzoyl cyanide |
InChI |
InChI=1S/C11H9NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h2-6H,1,7H2 |
Clave InChI |
NHHGAFRXHNKPRJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1C(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
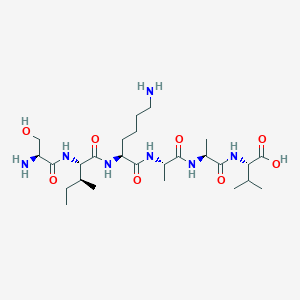
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)
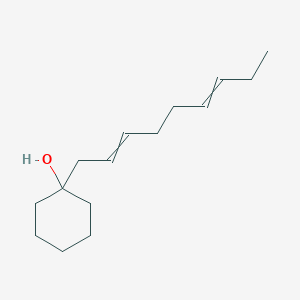
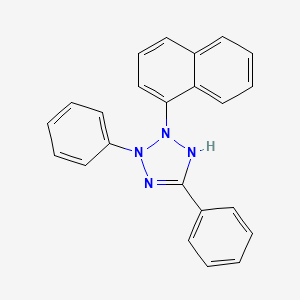
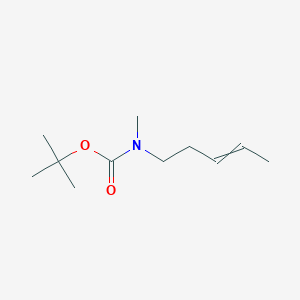
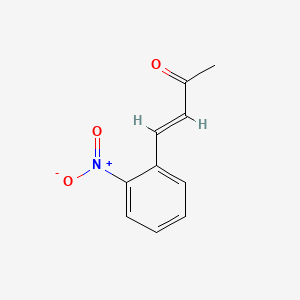
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
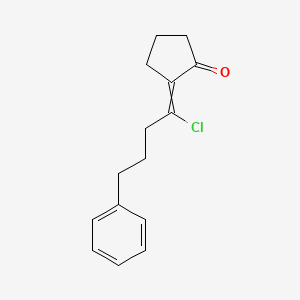
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
